2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

Catalog No.
S3012099
CAS No.
63294-10-0
M.F
C10H10ClFO2
M. Wt
216.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

CAS Number

63294-10-0

Product Name

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

IUPAC Name

2-(4-fluorophenoxy)-2-methylpropanoyl chloride

Molecular Formula

C10H10ClFO2

Molecular Weight

216.64

InChI

InChI=1S/C10H10ClFO2/c1-10(2,9(11)13)14-8-5-3-7(12)4-6-8/h3-6H,1-2H3

InChI Key

BAZSCNDLRZMBRM-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)F

Solubility

not available
  • Organic synthesis: The presence of an acyl chloride group (-COCl) suggests a role as a reactive intermediate in organic synthesis. Acyl chlorides are commonly used as acylating agents, introducing an acyl group (RCO-) onto other molecules. This can be useful for creating new pharmaceuticals, polymers, or other organic compounds.
  • Proteomics research: Some commercial suppliers list 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride as a product for proteomics research [, ]. Proteomics is the study of proteins within a cell, organism, or tissue. However, the specific application in proteomics research is not currently documented.

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C₁₀H₁₀ClFO₂ and a molecular weight of approximately 216.64 g/mol. It features a fluorophenoxy group attached to a methylpropanoyl chloride moiety, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound is characterized by its unique properties, including a boiling point of around 302.1 °C and a density of approximately 1.4 g/cm³ .

  • Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
  • Hydrolysis: In the presence of water, the acyl chloride can hydrolyze to yield the corresponding carboxylic acid and hydrochloric acid.
  • Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions, introducing the acyl group into aromatic systems.

While specific biological activities for 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride are not extensively documented, compounds with similar structures often exhibit significant biological properties. These may include:

  • Antimicrobial Activity: Related compounds have shown effectiveness against various bacterial strains.
  • Antitumor Activity: Some derivatives have been investigated for their potential in cancer treatment.

The fluorine atom in the structure may enhance lipophilicity and biological activity, making it a candidate for further pharmacological studies .

The synthesis of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride can be achieved through several methods:

  • From 4-Fluorophenol:
    • Reacting 4-fluorophenol with thionyl chloride or oxalyl chloride to form the corresponding phenoxyacyl chloride.
    • Subsequent reaction with isobutyryl chloride yields the target compound.
  • Via Friedel-Crafts Acylation:
    • Using 4-fluorophenol and isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to facilitate acylation.
  • Direct Chlorination:
    • Chlorination of 2-(4-fluorophenoxy)-2-methylpropanoic acid using thionyl chloride can also produce the desired acyl chloride .

The primary applications of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride include:

  • Intermediate in Drug Synthesis: Utilized in the synthesis of pharmaceutical compounds due to its reactive acyl chloride functionality.
  • Agrochemical Development: Employed in developing herbicides and pesticides.
  • Proteomics Research: Used as a reagent for labeling proteins and studying biological interactions .

Interaction studies involving 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride focus on its reactivity with various nucleophiles and its role in biochemical pathways. These studies are crucial for understanding its potential applications in drug development and its interactions with biological macromolecules.

Similar Compounds: Comparison

Several compounds share structural similarities with 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, each exhibiting unique characteristics:

Compound NameMolecular FormulaKey Features
2-(4-Chlorophenoxy)-2-methylpropanoyl chlorideC₁₀H₁₀Cl₂O₂Similar structure; different halogen
3-(4-Fluorophenyl)-2-methylpropionyl chlorideC₉H₈ClFPositioning of functional groups
2-(4-Bromophenoxy)-2-methylpropanoyl chlorideC₁₀H₁₀BrClOBromine substitution

These compounds highlight the uniqueness of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride through variations in halogen substitution and structural positioning, which can significantly impact their chemical behavior and biological activity .

XLogP3

3

Dates

Modify: 2023-08-17

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